6β-Oxycodol N-oxide chemical structure and molecular weight
6β-Oxycodol N-oxide chemical structure and molecular weight
An In-Depth Technical Guide to 6β-Oxycodol N-oxide: Structure, Properties, and Analysis
Introduction
6β-Oxycodol N-oxide is an opioid derivative and a known metabolite of the widely used semi-synthetic opioid, oxycodone.[1][2][3] Its presence in biological matrices, such as urine, makes it a relevant analyte in forensic and clinical toxicology.[1][2][3] While the physiological and toxicological properties of 6β-Oxycodol N-oxide are not extensively characterized, it serves as an important analytical reference standard for researchers and drug development professionals.[2][3] This guide provides a detailed overview of its chemical structure, molecular weight, and the methodologies for its analysis, grounded in established scientific principles.
Chemical Structure and Physicochemical Properties
The precise chemical identity of a molecule is fundamental to understanding its behavior. 6β-Oxycodol N-oxide is structurally categorized as an opioid.[2][3] The addition of an oxygen atom to the tertiary amine of the oxycodol structure results in the N-oxide.
Formal Name: (3S,4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-9-methoxy-3-methyl-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline 3-oxide.[2]
Table 1: Key Physicochemical Properties of 6β-Oxycodol N-oxide
| Property | Value | Source(s) |
| Molecular Formula | C18H23NO5 | [1][2] |
| Molecular Weight | 333.38 g/mol | [1] |
| Alternate Molecular Weight | 333.4 g/mol | [2] |
| SMILES | C[N@@+]1([O-])[C@H]2[C@@]3(O)[C@]4(CC1)([H])CC3 | [2][3] |
| InChI | InChI=1S/C18H23NO5/c1-19(22)8-7-17-14-10-3-4-12(23-2)15(14)24-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-,19+/m1/s1 | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [3] |
Metabolic Formation
6β-Oxycodol N-oxide is a product of the metabolism of oxycodone. The metabolic pathway involves multiple steps. While oxycodone can be N-oxygenated by Flavin-Containing Monooxygenase (FMO) enzymes, particularly FMO3, to form oxycodone N-oxide, 6β-Oxycodol N-oxide is derived from the subsequent metabolism of oxycodone.[4] The formation of 6β-Oxycodol itself is a key step.
Caption: Metabolic conversion of Oxycodone to 6β-Oxycodol N-oxide.
Synthesis and Structural Characterization
Synthesis:
The synthesis of alkaloid N-oxides, such as 6β-Oxycodol N-oxide, is typically achieved through the direct oxidation of the parent tertiary amine.[5] A general and rapid method involves the use of potassium peroxymonosulfate (KPMS) as the oxidant.[6]
Experimental Protocol: General Synthesis of Alkaloid N-Oxides
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Dissolution: Dissolve the parent alkaloid (in this case, 6β-Oxycodol) in a suitable solvent.
-
Oxidation: Add a 5-fold excess of potassium peroxymonosulfate (KPMS) to the solution.
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Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 15 minutes.[6]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the N-oxide product can be isolated and purified using standard chromatographic techniques.
Structural Characterization:
Confirmation of the successful synthesis and structural elucidation of 6β-Oxycodol N-oxide would rely on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the synthesized compound. The presence of an additional oxygen atom in the N-oxide derivative compared to the parent alkaloid will result in a corresponding mass shift.[6]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify the functional groups present in the molecule. A key characteristic feature in the FT-IR spectrum of an alkaloid N-oxide is the presence of a vibrational band corresponding to the N-O group, typically observed in the range of 928 cm⁻¹ to 971 cm⁻¹.[6]
Analytical Methodology for Quantification in Biological Matrices
A highly sensitive method for the detection and quantification of 6β-Oxycodol in human blood has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] This methodology can be adapted for the analysis of 6β-Oxycodol N-oxide.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Solid Phase Extraction):
-
Evaporation and Reconstitution:
-
Chromatographic Separation (UPLC):
-
Inject the reconstituted sample into an ultra-performance liquid chromatography (UPLC) system, such as an Acquity UPLC® I-class.[7][8][9]
-
Employ a suitable C18 column for reversed-phase chromatography.
-
Use a gradient elution with a mobile phase consisting of an aqueous and an organic component (e.g., acetonitrile or methanol with an appropriate modifier like formic acid).
-
-
Mass Spectrometric Detection (Tandem MS):
Caption: Workflow for the quantitative analysis of 6β-Oxycodol N-oxide.
Conclusion
6β-Oxycodol N-oxide is a significant metabolite of oxycodone, and its characterization and detection are important in the fields of pharmacology and toxicology. Understanding its chemical structure, properties, and metabolic origins is crucial for its use as an analytical standard. The methodologies outlined for its synthesis and analysis provide a framework for researchers and scientists in drug development and forensic science to further investigate its role and significance.
References
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Diva-portal.org. (2021, March 6). A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol. Retrieved from [Link]
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ResearchGate. (2021, February 22). A Sensitive LC-MS/MS Method for the Quantitation of Oxycodone, Noroxycodone, Oxymorphone, Noroxymorphone, 6α-oxycodol, and β-oxycodol in Human Blood. Retrieved from [Link]
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PubMed. (2021, May 1). A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood. Retrieved from [Link]
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Bertin Bioreagent. (n.d.). 6β-Oxycodol N-oxide. Retrieved from [Link]
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PubChem. (n.d.). Oxycodone N-oxide. Retrieved from [Link]
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MDPI. (n.d.). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Retrieved from [Link]
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A Summary on oxycodone N-Oxygenation and Oxycodone N-Oxide Axing. (n.d.). Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]
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MDPI. (2022, December 5). Metal Oxide Nanoparticles: Review of Synthesis, Characterization and Biological Effects. Retrieved from [Link]
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